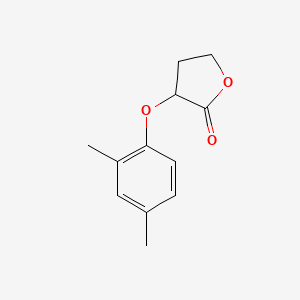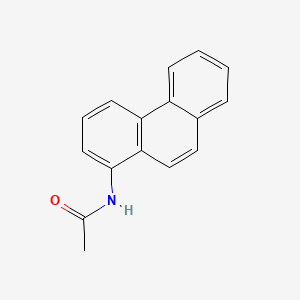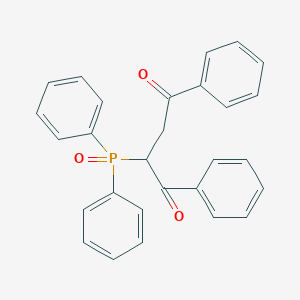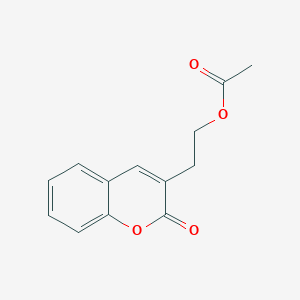
Undecane-1,2,11-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecane-1,2,11-triol is an organic compound with the molecular formula C11H24O3. It is a triol, meaning it contains three hydroxyl (-OH) groups attached to an undecane backbone. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecane-1,2,11-triol can be achieved through multiple-step organic synthesis. One common method involves the hydroxylation of undecane using strong oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions . The reaction typically requires a solvent like tetrahydrofuran (THF) and a co-oxidant such as N-methylmorpholine N-oxide (NMO) to facilitate the hydroxylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of undecene derivatives followed by selective oxidation. This method ensures high yield and purity of the final product. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Undecane-1,2,11-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: Formation of undecane-1,2,11-trione.
Reduction: Formation of undecane.
Substitution: Formation of undecane-1,2,11-trichloride.
Scientific Research Applications
Undecane-1,2,11-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biological systems and its interaction with enzymes and proteins.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which undecane-1,2,11-triol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can influence signaling pathways by altering the phosphorylation state of proteins and affecting gene expression .
Comparison with Similar Compounds
Similar Compounds
Decane-1,2,10-triol: Similar structure but with one less carbon atom.
Dodecane-1,2,12-triol: Similar structure but with one more carbon atom.
Undecane-1,2,10-triol: Similar structure but with hydroxyl groups at different positions.
Uniqueness
Undecane-1,2,11-triol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with biological molecules and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
10596-06-2 |
|---|---|
Molecular Formula |
C11H24O3 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
undecane-1,2,11-triol |
InChI |
InChI=1S/C11H24O3/c12-9-7-5-3-1-2-4-6-8-11(14)10-13/h11-14H,1-10H2 |
InChI Key |
FAKLAEQNIGOLGL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(CO)O)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)






![N-[2,4-Dichloro-5-({[6-oxo-5-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B14731777.png)

